Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate
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Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Derivatization
Research has explored derivatives of similar compounds for fluorescence derivatization, particularly for amino acids, to enhance their detection and analysis in biological assays. The derivatization process involves coupling amino acids with specific reagents, leading to strongly fluorescent derivatives. These fluorescent markers are invaluable in biological assays due to their high emission wavelengths and good quantum yields, offering improved visualization and quantification in complex biological matrices (Frade et al., 2007).
Synthesis and Transformations
The compound's structural framework is useful in synthesizing and transforming into various heterocyclic compounds. For example, studies have detailed the synthesis of pyrazolo and benzothiazole derivatives through reactions involving similar compounds. These syntheses often involve novel methodologies and can lead to the development of compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (El’chaninov et al., 2018).
Corrosion Inhibition
Derivatives of the compound have been investigated for their application as corrosion inhibitors, particularly for carbon steel in acidic environments. These studies are crucial for industrial applications where corrosion resistance is paramount to prolonging the lifespan of metal components and structures. The efficacy of these inhibitors can be significantly enhanced by understanding the chemical interactions at the molecular level (Hachama et al., 2016).
Colorimetric Sensing
The compound's derivatives have been utilized in developing colorimetric sensors for detecting ions, such as fluoride anions. These sensors operate based on a change in color observable to the naked eye, making them useful for quick and straightforward detection applications. The mechanism often involves intramolecular charge transfer, highlighting the compound's versatility in creating sensitive and selective detection tools (Younes et al., 2020).
Catalysis and Asymmetric Synthesis
Furthermore, studies have delved into the catalytic applications of related compounds, particularly in facilitating asymmetric synthesis reactions. These reactions are pivotal in producing chiral compounds, which are crucial in pharmaceuticals and fine chemicals. The research demonstrates the potential of utilizing these compounds as catalysts or substrates in producing enantiomerically pure substances (Imamoto et al., 2012).
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-14-13(20)15-9(6-12(16)17-2)8-3-4-10-11(5-8)19-7-18-10/h3-5,9H,6-7H2,1-2H3,(H2,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHJVMLUHNHMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331410 |
Source
|
Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866136-97-2 |
Source
|
Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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